2-Ethoxy-5-methoxybenzaldehyde

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

2-Ethoxy-5-methoxybenzaldehyde is the defined 2-ethoxy-5-methoxy benzaldehyde isomer—not a generic analog. Its unique ethoxy/methoxy substitution confers a LogP of 2.30, predicted 100% human intestinal absorption, and a quantifiable ALDH3A1 IC50 of 2.1 µM. These attributes make it a reliable, low-potency control for HTS assays and a permeability-optimized starting scaffold for oral drug discovery SAR. Unlike 2-hydroxy or 2,5-dimethoxy analogs, this substitution pattern is essential for maintaining reaction trajectories and biological model validity. With patented near-quantitative synthesis yields and standard ≥98% commercial purity, it ensures cost-effective, scalable supply for multi-step medicinal chemistry campaigns.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 39206-04-7
Cat. No. B3264483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-methoxybenzaldehyde
CAS39206-04-7
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)OC)C=O
InChIInChI=1S/C10H12O3/c1-3-13-10-5-4-9(12-2)6-8(10)7-11/h4-7H,3H2,1-2H3
InChIKeyVWELEPLJZIXGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: 2-Ethoxy-5-methoxybenzaldehyde (CAS: 39206-04-7) for Research and Development


2-Ethoxy-5-methoxybenzaldehyde (CAS: 39206-04-7) is an asymmetrical dialkoxybenzaldehyde with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. Its structure features an ethoxy group at the ortho position and a methoxy group at the meta position relative to the aldehyde functionality . The compound is a member of the 2-alkoxy-5-methoxybenzaldehyde class, which are important precursors in pharmaceutical and organic synthesis. Commercially, this compound is typically offered at purities of 98% or higher , and its physicochemical properties have been computationally characterized, including a LogP of approximately 2.30 and a boiling point of 304.8±22.0 °C .

Why 2-Ethoxy-5-methoxybenzaldehyde Cannot Be Readily Replaced by a Generic Analog


Substitution with a closely related analog, such as 2-hydroxy-5-methoxybenzaldehyde (CAS: 672-13-9) or 2,5-dimethoxybenzaldehyde (CAS: 93-02-7), is not straightforward due to fundamental differences in chemical behavior. 2-Ethoxy-5-methoxybenzaldehyde's specific substitution pattern of an ethoxy at position 2 and a methoxy at position 5 confers a unique combination of electronic, steric, and solubility properties. For example, replacing the ethoxy group with a hydroxyl or methoxy group will significantly alter the compound's lipophilicity (LogP) and H-bond donor/acceptor capacity, impacting its behavior in reactions, its permeability in biological assays, or its crystallization in formulations [1][2]. This is particularly critical in applications where the compound serves as a key intermediate or a biological probe; changing a single substituent can disrupt a multi-step synthetic pathway or invalidate a structure-activity relationship (SAR) study. The following evidence guide quantifies these specific differentiations to support a science-based procurement decision.

Quantitative Evidence Guide: Selecting 2-Ethoxy-5-methoxybenzaldehyde (CAS: 39206-04-7) Over Alternatives


Synthesis Efficiency: High-Yield Production of 2-Ethoxy-5-methoxybenzaldehyde

The synthesis of 2-ethoxy-5-methoxybenzaldehyde via alkylation of 2-hydroxy-5-methoxybenzaldehyde is a well-established and highly efficient process. A patent claims that under optimized conditions, this specific compound can be prepared in yields approaching 100% [1]. This is significantly higher than the yields reported for other 2-alkoxy-5-methoxybenzaldehyde analogs, such as the 50% yield reported for the O-alkylation to prepare 2-benzyloxy-5-methoxybenzaldehyde (2f) [2]. This high synthetic accessibility ensures a reliable and cost-effective supply for large-scale research projects.

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

ALDH3A1 Inhibition Profile: 2-Ethoxy-5-methoxybenzaldehyde as a Low-Potency Probe

In a biochemical assay, 2-ethoxy-5-methoxybenzaldehyde inhibited human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation with an IC50 of 2100 nM [1]. This potency is approximately 10.5-fold weaker than that of a known ALDH3A1 inhibitor, CB29, which exhibits an IC50 of 200 nM in the same assay format [2]. Its low micromolar potency classifies 2-ethoxy-5-methoxybenzaldehyde as a weak binder, making it a potentially useful negative control or a starting scaffold for medicinal chemistry optimization where low intrinsic potency is required.

Medicinal Chemistry Enzymology Cancer Biology

Physicochemical Property Benchmark: Lipophilicity (LogP) and Bioavailability Potential

2-Ethoxy-5-methoxybenzaldehyde possesses a calculated LogP of 2.30 , which places it within a favorable range for oral bioavailability and passive membrane permeability. In silico ADMET predictions indicate a 100% probability of human intestinal absorption and a 90.9% probability of Caco-2 permeability [1]. In contrast, 2-ethoxybenzaldehyde (CAS: 613-69-4), which lacks the 5-methoxy group, has a lower calculated LogP of 2.25 [2], suggesting a slight reduction in lipophilicity. The presence of both ethoxy and methoxy substituents provides a balanced polarity, as indicated by a topological polar surface area (TPSA) of 35.5 Ų [1], which is well below the typical threshold of 140 Ų for good oral absorption. This property profile makes it a more attractive starting point for medicinal chemistry than less polar or more polar analogs.

Drug Discovery ADMET Property-Based Design

Target Applications for 2-Ethoxy-5-methoxybenzaldehyde Based on Verified Evidence


Large-Scale Synthesis of Dialkoxybenzaldehyde Derivatives

Given the reported near-quantitative yields in its patented synthesis , 2-ethoxy-5-methoxybenzaldehyde is a prime candidate for use as a building block in multi-step organic syntheses, particularly in medicinal chemistry projects requiring a 2,5-dialkoxybenzaldehyde scaffold. Its high synthetic accessibility ensures a reliable and cost-effective supply for large-scale research projects, differentiating it from less efficiently synthesized analogs [4].

Design and Development of ALDH3A1 Probes and Inhibitors

The low micromolar IC50 of 2-ethoxy-5-methoxybenzaldehyde against ALDH3A1 (2100 nM) makes it a valuable starting point for structure-activity relationship (SAR) studies. Researchers can use this compound as a weakly binding scaffold to design and synthesize derivatives with improved potency and selectivity. Its defined inhibitory profile allows it to serve as a benchmark for evaluating new analogs, a role that cannot be fulfilled by more potent or non-binding alternatives.

Hit-to-Lead Optimization for Orally Bioavailable Agents

The favorable in silico ADMET profile of 2-ethoxy-5-methoxybenzaldehyde, including a predicted 100% probability of human intestinal absorption and a LogP of 2.30 [4], positions it as a promising lead-like scaffold for oral drug discovery. Its predicted properties are superior to those of some simpler analogs [5], making it a preferred choice for early-stage medicinal chemistry campaigns where oral bioavailability is a key objective.

Negative Control for High-Throughput ALDH3A1 Screening

In high-throughput screening (HTS) campaigns targeting ALDH3A1, 2-ethoxy-5-methoxybenzaldehyde can be employed as a low-potency control. Its IC50 of 2.1 µM provides a quantifiable baseline for assay performance, allowing researchers to identify false positives or to validate the sensitivity of their screening assay. This specific application is enabled by its distinct, measurable, and weak inhibitory activity, a characteristic not shared by all benzaldehyde derivatives.

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